ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chloromethyl group, and two methyl groups attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with various molecular targets.
Comparison with Similar Compounds
Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group makes it more acidic and potentially more reactive in certain conditions.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
2743442-41-1 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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